molecular formula C10H13NO3S B12809314 [(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid CAS No. 6625-71-4

[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid

Cat. No.: B12809314
CAS No.: 6625-71-4
M. Wt: 227.28 g/mol
InChI Key: AYDGDKCDEGSSFB-UHFFFAOYSA-N
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Description

[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid is an organic compound that features a phenyl ring substituted with an amino group, an ethoxy group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-ethoxyphenol and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution of the chloro group by the phenoxide ion.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, sodium alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkoxy-substituted derivatives.

Scientific Research Applications

[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:

    [(2-Amino-5-methoxyphenyl)sulfanyl]acetic acid: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    [(2-Amino-5-ethoxyphenyl)thio]acetic acid: This compound has a thio group instead of a sulfanyl group, which can influence its chemical properties and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this compound and its derivatives.

Properties

CAS No.

6625-71-4

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-(2-amino-5-ethoxyphenyl)sulfanylacetic acid

InChI

InChI=1S/C10H13NO3S/c1-2-14-7-3-4-8(11)9(5-7)15-6-10(12)13/h3-5H,2,6,11H2,1H3,(H,12,13)

InChI Key

AYDGDKCDEGSSFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)SCC(=O)O

Origin of Product

United States

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